![molecular formula C11H9BrO3 B2867129 (6-Bromo-3-oxo-indan-1-yl)-acetic acid CAS No. 354580-64-6](/img/structure/B2867129.png)
(6-Bromo-3-oxo-indan-1-yl)-acetic acid
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Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
One area of application involves the study of organic synthesis techniques and chemical properties of related compounds. For instance, research has demonstrated the ability to modify chemical structures through reactions like partial aromatisation, leading to the synthesis of new compounds with potential applications in materials science and medicinal chemistry. The study by Kurzer, Morgan, and Rettig (1984) explores the aromatisation of diisophorone compounds, which provides a foundation for understanding the chemical behavior of similar brominated organic compounds (Kurzer, Morgan, & Rettig, 1984).
Electrochemical Synthesis
The electrochemical oxidation of bromide in the presence of organic compounds, like 1,3-indandione, has been studied to understand the bromination reaction mechanism better. This research has implications for the electrochemical synthesis of bromo derivatives of organic molecules, offering a pathway to create targeted compounds with specific properties. Nematollahi and Akaberi (2001) have contributed to this field by studying the electrochemical synthesis of bromo derivatives of 1,3-indandione, providing insights into the application of electrochemical methods in organic synthesis (Nematollahi & Akaberi, 2001).
properties
IUPAC Name |
2-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOVZIVDNMDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC(=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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